molecular formula C7H8BrO3P B8690302 [Bromo(Phenyl)Methyl]Phosphonic Acid CAS No. 40962-35-4

[Bromo(Phenyl)Methyl]Phosphonic Acid

Cat. No.: B8690302
CAS No.: 40962-35-4
M. Wt: 251.01 g/mol
InChI Key: UQMARDZPRCIGET-UHFFFAOYSA-N
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Description

[Bromo(Phenyl)Methyl]Phosphonic Acid (CAS 40962-35-4) is an organophosphorus compound with the molecular formula C7H8BrO3P and a molecular weight of 251.01 g/mol . This compound features a stable carbon-phosphorus (C-P) bond, characterized by a phosphorus atom bonded to two hydroxyl groups, one P=O double bond, and a bromophenylmethyl group . The phosphonic acid functional group is a stable analogue of naturally occurring phosphate groups, which allows it to mimic phosphate geometry and interact with enzyme active sites, making it a valuable building block in medicinal and organic chemistry . In research, this compound serves as a versatile synthetic intermediate. Phosphonic acids of this type are key precursors in the synthesis of phosphonopeptides, which are phosphorus analogues of peptides that act as enzyme inhibitors . The bromine atom offers a reactive site for further functionalization, for instance, through cross-coupling reactions, enabling the creation of diverse libraries of derivatives for biological evaluation. Furthermore, the phosphonic acid can be selectively esterified to produce mono- or diesters, which are crucial for modulating the compound's properties in various applications . A closely related analogue, [N-butyl-guanidino-(4-bromophenyl)methyl]phosphonic acid, has been studied for its surface adsorption behavior on noble metals, indicating potential applications in sensor development and surface science . This product is intended for research purposes as a chemical reference standard and building block. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

40962-35-4

Molecular Formula

C7H8BrO3P

Molecular Weight

251.01 g/mol

IUPAC Name

[bromo(phenyl)methyl]phosphonic acid

InChI

InChI=1S/C7H8BrO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,9,10,11)

InChI Key

UQMARDZPRCIGET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(P(=O)(O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and functional differences between [Bromo(Phenyl)Methyl]Phosphonic Acid and analogous phosphonic acids:

Compound Molecular Formula Substituents Electronic Effects Steric Hindrance
This compound C₇H₈BrO₃P Bromophenylmethyl Strong electron-withdrawing (Br) Moderate
Phenyl Phosphonic Acid (PPA) C₆H₇O₃P Phenyl Mild electron-withdrawing (aromatic) Low
tert-Butyl Phosphonic Acid C₄H₁₁O₃P tert-Butyl Electron-donating (alkyl) High
Diethyl (Bromodifluoromethyl)Phosphonate C₅H₁₀BrF₂O₃P Bromodifluoromethyl Strong electron-withdrawing (Br, F) Low
Bromo-PEG5-phosphonic acid C₁₇H₃₃BrO₇ PEG5 chain + Br Polar (PEG), electron-withdrawing (Br) High (PEG chain)

Key Observations :

  • Electronic Effects: The bromine in this compound enhances acidity compared to non-halogenated analogs like PPA. Fluorinated derivatives (e.g., Diethyl (Bromodifluoromethyl)Phosphonate) exhibit even greater electronegativity but lack aromatic conjugation .
  • Steric Hindrance : The phenylmethyl group provides moderate steric bulk, contrasting with the high hindrance of tert-butyl groups (which reduce esterification yields to 27% ) and the flexibility of PEG-modified analogs .
Reactivity and Functional Performance
  • Esterification: Phenyl-substituted phosphonic acids (e.g., PPA) achieve higher esterification yields (61–84%) compared to tert-butyl derivatives due to reduced steric hindrance .
  • Surface Functionalization: PPA effectively binds to silica nanoparticles via its phosphonic acid group, as shown in NMR studies . The bromophenylmethyl analog likely exhibits stronger surface interactions due to bromine’s polarizability, though this requires experimental validation.
  • Solubility : PEG-modified phosphonic acids (e.g., Bromo-PEG5-phosphonic acid) are highly water-soluble, whereas this compound is more lipophilic, making it suitable for organic-phase reactions .

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The trialkyl phosphite (e.g., triethyl phosphite) attacks the electrophilic carbon in (4-bromophenyl)methyl bromide, forming a phosphonium intermediate.

  • Alkyl Halide Elimination : The intermediate undergoes elimination of an alkyl halide (e.g., ethyl bromide), yielding the corresponding phosphonate ester. Subsequent acid hydrolysis converts the ester to BPMPA.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, solvent polarity, and stoichiometry. Data from industrial patents reveal the following optimized conditions:

ParameterOptimal RangeImpact on Yield
Temperature80–120°CHigher temperatures accelerate reaction but risk decomposition.
SolventNon-polar (e.g., hexane)Reduces by-product formation by lowering polarity.
Molar Ratio (Phosphite : Halide)1:1.1–1:1.2Excess phosphite ensures complete halide conversion.
Reaction Time24–48 hoursProlonged duration improves conversion but increases energy costs.

Under these conditions, yields exceeding 85% have been reported for diethyl (4-bromophenyl)methylphosphonate, the precursor to BPMPA. Hydrolysis with concentrated HCl (6M, 12 hours) achieves >95% conversion to the final acid.

Alternative Synthetic Routes

Pudovik Reaction

The Pudovik reaction offers an alternative pathway, particularly for introducing hydroxyl groups adjacent to the phosphorus center. This method involves the addition of dialkyl phosphites to α-halogenated ketones or aldehydes. For BPMPA synthesis, α-bromoacetophenone reacts with diethyl phosphite under basic conditions:

PhCOCH2Br+(EtO)2P(O)HPhC(O)CH2P(O)(OEt)2+HBr\text{PhCOCH}2\text{Br} + \text{(EtO)}2\text{P(O)H} \rightarrow \text{PhC(O)CH}2\text{P(O)(OEt)}2 + \text{HBr}

Subsequent reduction of the ketone moiety and hydrolysis yields BPMPA. While this method achieves moderate yields (60–70%), it requires additional steps for functional group interconversion.

McKenna’s Reaction

McKenna’s reaction utilizes bromotrimethylsilane (BTMS) to hydrolyze phosphonate esters under mild conditions. For example, diethyl (4-bromophenyl)methylphosphonate treated with BTMS in dichloromethane at 25°C for 6 hours yields BPMPA with minimal side reactions. This method is advantageous for acid-sensitive substrates.

Industrial Production Considerations

Scaling BPMPA synthesis necessitates addressing:

  • Cost Efficiency : Triethyl phosphite, though effective, is expensive. Substituting with trimethyl phosphite reduces costs but requires higher temperatures (100–120°C).

  • Purity Control : Distillation under reduced pressure (0.1–1 mmHg) removes residual alkyl halides and unreacted phosphite.

  • Waste Management : Ethyl bromide by-products require capture via condensation or adsorption to meet environmental regulations.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

TechniqueKey Data PointsPurpose
³¹P NMR δ 15–20 ppm (phosphonic acid)Confirm P-environment.
¹H NMR δ 7.2–7.8 ppm (aromatic protons)Verify bromophenyl group.
ESI-MS [M-H]⁻ at m/z 250.96Molecular weight confirmation.
Elemental Analysis C, H, Br, P within ±0.3% of theoreticalAssess purity.

Challenges and Mitigation Strategies

By-Product Formation

Ethylene bromide, a common by-product in Arbuzov reactions, can react with excess phosphite to form diphosphonates. Mitigation strategies include:

  • Inert Atmosphere : Nitrogen or argon bubbling minimizes oxidative side reactions.

  • Solvent Selection : Hexane reduces polarity, suppressing diphosphonate formation.

Hydrolysis Efficiency

Incomplete ester hydrolysis results in residual phosphonate esters. Acid concentration and duration must be optimized:

Diethyl ester+HCl (6M)12 hoursBPMPA+2EtOH\text{Diethyl ester} + \text{HCl (6M)} \xrightarrow{12\ \text{hours}} \text{BPMPA} + 2\text{EtOH}

Q & A

Q. What are the recommended methodologies for synthesizing [Bromo(Phenyl)Methyl]Phosphonic Acid, and how can reaction intermediates be optimized?

Synthesis typically involves bromination of phenylmethylphosphonic acid precursors. A stepwise approach includes:

  • Bromination : Using brominating agents (e.g., N-bromosuccinimide) under controlled conditions to avoid over-bromination.
  • Phosphonation : Coupling brominated intermediates with phosphonic acid groups via Arbuzov or Michaelis-Becker reactions .
  • Purification : Employ column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization to isolate high-purity products. Monitor intermediates via TLC and adjust stoichiometry to optimize yields .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity (detection limits ~0.1 ng/mL) and specificity for phosphonic acids in biological or environmental samples .
  • Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR confirms structural integrity and detects impurities (e.g., residual solvents or unreacted precursors) .
  • Ion Chromatography (IC) : Effective for quantifying ionic derivatives in aqueous solutions, paired with conductivity detection .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Storage : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
  • Solvent Selection : Use anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for stock solutions to minimize degradation .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The bromine atom acts as a leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT calculations) reveal transition-state energetics and steric effects from the phenyl group, which influence reaction rates. Solvent polarity and temperature further modulate activation barriers .

Q. How can contradictory data in phosphonic acid quantification across studies be resolved?

  • Method Harmonization : Cross-validate results using orthogonal techniques (e.g., LC-MS/MS vs. ³¹P NMR) .
  • Matrix Effects : Account for ion suppression/enhancement in LC-MS/MS by spiking isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .
  • Interlaboratory Comparisons : Participate in round-robin trials to identify systematic biases in calibration or extraction protocols .

Q. What computational tools are available to predict the environmental fate of this compound?

  • Reaction Path Search Software : Tools like GRRM or AFIR simulate degradation pathways (e.g., hydrolysis to phenylmethylphosphonic acid) under varying pH/temperature .
  • QSAR Models : Predict bioaccumulation potential and toxicity using descriptor-based algorithms (e.g., logP, molecular volume) .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Variables : Test temperature, catalyst loading, and solvent polarity in a 2³ factorial design.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C, 5 mol% Pd catalyst, DMF solvent) to maximize yield and minimize byproducts .

Q. What strategies mitigate interference from degradation products in biological assays involving this compound?

  • Degradation Profiling : Use high-resolution MS to identify breakdown products (e.g., debrominated species) and develop selective detection methods .
  • Stabilizing Additives : Incorporate protease inhibitors or antioxidants in assay buffers to slow decomposition .

Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying this?

  • Liposome Binding Assays : Measure partitioning into lipid bilayers using fluorescence quenching or isothermal titration calorimetry (ITC).
  • MD Simulations : Model interactions with phospholipid headgroups to predict membrane permeability .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

  • Heat Management : Use flow reactors with precise temperature control to handle exothermic bromination steps.
  • Byproduct Removal : Implement inline scavengers (e.g., polymer-supported reagents) to automate purification .

Notes

  • References : Avoid non-peer-reviewed sources (e.g., commercial catalogs ).
  • Methodological Rigor : Emphasize cross-validation and computational integration .
  • Safety : Follow GHS guidelines for handling brominated compounds .

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